(3-氯苯基)(4-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-chlorophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a 3-chlorophenyl group, a 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 3-chlorophenyl group, a 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl group, and a methanone group .科学研究应用
抗利什曼原虫和抗疟疾活性
含有吡唑的化合物,例如这种化合物,以其多样的药理作用而闻名,包括有效的抗利什曼原虫和抗疟疾活性 。 它们已被成功合成,其结构通过元素微量分析、FTIR 和 1H NMR 技术得到证实 .
抗癌特性
该化合物在癌症研究中显示出潜力,特别是在治疗黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌方面 .
肾上腺素受体拮抗剂
含有芳基哌嗪部分的化合物已显示其作为肾上腺素受体拮抗剂的应用 。 特别是萘托吡啶,一种芳基哌嗪醚衍生物,广泛用于治疗良性前列腺增生(BPH) .
医药中间体
该化合物的 3,5-二甲基苯酚组分已被用作重要的医药中间体 。 它已由聚苯醚塑料生产,将废塑料整合到药物供应链中 .
二硫代氨基甲酸酯 RAFT 试剂
与该化合物类似的 3,5-二甲基-1H-吡唑-1-碳二硫代酸酯已被证明是用途极其广泛的二硫代氨基甲酸酯 RAFT 试剂,具有广泛的适用性 .
吲哚衍生物的生物潜力
吲哚衍生物具有多种生物活性,即抗病毒、抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 。 这引起了研究人员对合成各种吲哚衍生物的兴趣 .
未来方向
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of biological activities exhibited by similar compounds, this compound could potentially be explored for newer therapeutic possibilities .
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Biochemical Pathways
Compounds containing the piperazine ring and the 3,5-dimethyl-1h-pyrazol-1-yl group have been found to exhibit a broad range of biological activities .
Pharmacokinetics
The presence of the piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
属性
IUPAC Name |
(3-chlorophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-14-12-15(2)23(20-14)11-8-21-6-9-22(10-7-21)18(24)16-4-3-5-17(19)13-16/h3-5,12-13H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVYZULECKHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。